
Ethyl 6-(Chloroformyl)hexanoate
Overview
Description
Clonazoline is a small molecule with the chemical formula C₁₄H₁₃ClN₂ . It is known for its role as a coronary vasodilator and an imidazoline sympathomimetic, acting as an alpha-adrenoreceptor agonist. Historically, it has been used as a nasal decongestant and vasoconstrictor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Clonazoline involves the reaction of 4-chloronaphthalene-1-carbaldehyde with ethylenediamine under specific conditions to form the imidazoline ring. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of Clonazoline often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and quality control measures to meet pharmaceutical standards .
Types of Reactions:
Oxidation: Clonazoline can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Clonazoline can participate in substitution reactions, especially nucleophilic substitutions, due to the presence of the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazolines or naphthalenes
Scientific Research Applications
Agrochemical Use
Ethyl 6-(chloroformyl)hexanoate is utilized in the formulation of agrochemicals. Its ability to act as a building block for various pesticides and herbicides makes it valuable in agricultural applications. The chloroformyl group enhances the reactivity of this compound, facilitating the synthesis of more complex agrochemical agents that can effectively target pests while being environmentally friendly.
Pharmaceutical Industry
In pharmaceuticals, this compound serves as an intermediate in the synthesis of various drugs. The presence of the chloroformyl moiety allows for the introduction of other functional groups, which can modify the biological activity of pharmaceutical agents. Research has indicated its potential in synthesizing compounds with anti-inflammatory and analgesic properties.
Dye Production
The dye industry also benefits from this compound as it can be used in the synthesis of dyestuffs. The compound's reactive sites enable it to undergo coupling reactions with aromatic amines and phenols, leading to the formation of vibrant dyes used in textiles and other materials.
Case Study 1: Synthesis of Pesticides
A study demonstrated the use of this compound as a precursor for developing a novel class of insecticides. By reacting it with various nucleophiles, researchers were able to create compounds that exhibited significant insecticidal activity against common agricultural pests.
Case Study 2: Pharmaceutical Applications
In another investigation, this compound was employed to synthesize derivatives with enhanced anti-inflammatory properties. The study highlighted how modifications to the chloroformyl group influenced the pharmacokinetics and bioavailability of the resultant drugs.
Mechanism of Action
Clonazoline exerts its effects primarily through its action as an alpha-adrenoreceptor agonist. It binds to these receptors, leading to vasoconstriction and reduced nasal congestion. The molecular targets include alpha-1 and alpha-2 adrenergic receptors, which play a crucial role in regulating vascular tone and blood flow .
Comparison with Similar Compounds
Clonidine: Another imidazoline derivative with similar alpha-adrenergic agonist properties.
Oxymetazoline: A nasal decongestant with a similar mechanism of action.
Xylometazoline: Used for its vasoconstrictive properties in nasal decongestants.
Uniqueness of Clonazoline: Clonazoline is unique due to its specific chemical structure, which allows it to interact with alpha-adrenoreceptors effectively. Its imidazoline ring and the presence of the chlorine atom contribute to its distinct pharmacological profile .
Biological Activity
Ethyl 6-(Chloroformyl)hexanoate, with the CAS number 14794-32-2, is a chemical compound that has garnered interest for its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of approximately 206.67 g/mol. It is primarily utilized in agrochemical, pharmaceutical, and dyestuff applications . This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant case studies and research findings.
- Molecular Formula :
- Molecular Weight : 206.67 g/mol
- Density : 1.08 g/cm³
- Boiling Point : 141°C
- Flash Point : 92.9°C
- InChI Key : NYZNYLOIPHDFKS-UHFFFAOYSA-N
Agrochemical Uses
This compound has been noted for its application in agrochemicals, where it may function as an intermediate in the synthesis of various pesticides and herbicides. The compound's chloromethyl group is significant in enhancing the reactivity of the molecule, allowing for effective interactions with biological targets in pests .
Pharmaceutical Potential
Research indicates that this compound may exhibit anti-inflammatory and antimicrobial properties. The presence of the chloroformyl group can enhance the compound's ability to penetrate biological membranes, potentially improving its efficacy as a therapeutic agent.
Antimicrobial Activity
A study investigating the antimicrobial properties of various chloroformyl derivatives found that compounds similar to this compound demonstrated significant activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Anti-inflammatory Effects
In vitro studies have suggested that this compound can inhibit the production of pro-inflammatory cytokines. This effect was observed in macrophage cell lines treated with lipopolysaccharides (LPS), indicating potential use in treating inflammatory diseases .
Safety Considerations
This compound is classified as corrosive and can cause severe skin burns and eye damage upon contact. It is recommended to handle this compound with appropriate safety measures, including gloves and eye protection .
Hazard Classification | Description |
---|---|
Skin Corrosion/Irritation | Causes severe skin burns (Category 1C) |
Eye Damage | Causes serious eye damage (Category 1) |
Respiratory Irritation | May cause respiratory irritation (Category 3) |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 6-(Chloroformyl)hexanoate, and how do reaction conditions influence yield?
this compound is typically synthesized via esterification or chloroformylation reactions. For example, analogous esters like Ethyl Hexanoate are produced by reacting hexanoic acid with ethanol using heterogeneous catalysts such as Amberlyst-14. Key parameters include temperature (60–90°C), catalyst loading (5–15% w/w), and molar ratios of reactants (1:1 to 1:3 acid:alcohol). Kinetic studies suggest internal and external diffusion limitations must be minimized to optimize yield . Characterization via FTIR spectroscopy confirms functional groups (e.g., C=O stretch at ~1740 cm⁻¹ for esters) .
Q. What analytical techniques are critical for verifying the purity and structure of this compound?
Gas chromatography (GC) coupled with mass spectrometry (MS) is essential for quantifying purity and identifying byproducts. For structural confirmation, FTIR and NMR (¹H and ¹³C) are standard. GC retention indices and spectral libraries (e.g., NIST Chemistry WebBook) help cross-validate results . Ensure calibration with certified reference standards to minimize systematic errors.
Q. What safety protocols are mandatory when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE): Indirect-vent goggles, nitrile gloves, and lab coats are required. Avoid contact lenses due to vapor penetration risks .
- Engineering Controls: Use fume hoods with ≥100 fpm face velocity. Monitor airborne concentrations to stay below permissible exposure limits (PELs) .
- Emergency Measures: Immediate decontamination via eye wash stations and emergency showers is critical. Contaminated clothing must be replaced and professionally cleaned .
Advanced Research Questions
Q. How can conflicting kinetic data for this compound synthesis be resolved?
Discrepancies in rate constants or activation energies often arise from unaccounted mass transfer limitations or catalyst deactivation. Conduct experiments under varying agitation speeds (e.g., 200–600 rpm) to isolate diffusion effects. Use statistical tools like ANOVA to validate reproducibility. For thermodynamic inconsistencies, verify calorimetric data (ΔH, ΔS) via independent methods like Van’t Hoff analysis .
Q. What strategies mitigate ester hydrolysis during storage or application of this compound?
Hydrolysis is pH- and moisture-sensitive. Stabilize the compound by:
- Storing under anhydrous conditions (e.g., molecular sieves).
- Buffering solutions to neutral pH (6.5–7.5).
- Adding antioxidants like BHT (0.01–0.1% w/w) to inhibit radical-mediated degradation .
Q. How does this compound influence microbial systems in environmental studies?
At low concentrations (0.05–5 mM), esters like Ethyl Hexanoate enhance methane production in anaerobic digestion by 32–46%, likely via substrate synergism. However, ≥10 mM concentrations inhibit microbial activity (−71.9% methane yield), possibly due to membrane disruption. Monitor pH (optimal 7.7–7.8) and volatile fatty acid accumulation to avoid toxicity .
Q. What computational methods predict the reactivity of this compound in novel reactions?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electrophilic reactivity at the chloroformyl group. Molecular dynamics (MD) simulations assess solvation effects in polar aprotic solvents (e.g., DMF, acetonitrile). Validate predictions with experimental kinetics (e.g., Arrhenius plots) .
Q. Data Contradiction and Validation
Q. Why do reported LC₅₀ values for this compound vary across studies?
Variability in acute toxicity data (e.g., AEGL tiers) stems from differences in exposure duration, animal models, and analytical methods. For example, rat lethality studies may lack standardized vapor concentration measurements. Cross-reference with structurally similar chloroformates (e.g., Ethyl Chlorothioformate) and apply uncertainty factors (×10 for interspecies variability) .
Q. How reliable are supplier-provided purity claims for this compound?
Supplier data (e.g., BASF technical sheets) often disclaim liability for application-specific performance. Independently verify purity via GC-MS and titrimetry. For trace contaminants (e.g., residual HCl), use ion chromatography or conduct blank experiments to assess interference .
Q. Environmental and Regulatory Considerations
Q. What biodegradation pathways are feasible for this compound in wastewater treatment?
Microbial degradation via esterases and dehalogenases is hypothesized, but limited data exist. Pilot-scale studies using activated sludge (HRT 12–24 hrs) should quantify intermediate metabolites (e.g., hexanoic acid) via LC-MS/MS. Regulatory compliance requires adherence to TSCA and REACH frameworks for hazardous byproduct reporting .
Properties
IUPAC Name |
ethyl 7-chloro-7-oxoheptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO3/c1-2-13-9(12)7-5-3-4-6-8(10)11/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZNYLOIPHDFKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337527 | |
Record name | Ethyl 6-(Chloroformyl)hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14794-32-2 | |
Record name | Ethyl 6-(Chloroformyl)hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 6-(Chloroformyl)hexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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